molecular formula C27H30N4O4 B6491877 N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326863-00-6

N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B6491877
CAS No.: 1326863-00-6
M. Wt: 474.6 g/mol
InChI Key: ZTSFHMBSFFVIIJ-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrazine core. This bicyclic heterocycle is substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a propanamide side chain bearing a (2,4-dimethoxyphenyl)methyl moiety.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-18(2)19-5-7-20(8-6-19)23-16-24-27(33)30(13-14-31(24)29-23)12-11-26(32)28-17-21-9-10-22(34-3)15-25(21)35-4/h5-10,13-16,18H,11-12,17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSFHMBSFFVIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that the compound could influence multiple pathways, leading to a range of downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown.

Comparison with Similar Compounds

Table 1. Structural Comparison with Analogous Compounds

Compound Core Heterocycle Key Substituents Biological Target (Hypothesized/Reported)
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-isopropylphenyl), 5-(propanamide-(2,4-dimethoxyphenyl)methyl) Kinases, microbial enzymes
Compound 6m () Pyrazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl Cancer cell lines (cytotoxicity)
Compound 6p () Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Cancer cell lines (enhanced cytotoxicity)
Pyrazolo[1,5-a]pyrimidin-7-amine () Pyrazolo[1,5-a]pyrimidine 3-(4-Fluoro)phenyl, 5-alkyl/aryl substituents Mycobacterial ATP synthase
Compound 13 () Pyrazolo[3,4-d]pyrimidine 1-(tert-butyl), N-(3-(trifluoromethyl)phenyl)propanamide Undisclosed (structural analysis)

Key Observations:

  • Heterocyclic Core Influence : Pyrazolo[1,5-a]pyrimidines () are well-documented as kinase inhibitors due to their ability to mimic ATP’s purine ring, enabling competitive binding at catalytic sites . The target compound’s pyrazolo[1,5-a]pyrazine core may exhibit distinct binding modes due to altered nitrogen positioning.
  • Substituent Effects: Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound may enhance solubility and π-stacking interactions, similar to the 3,4,5-trimethoxyphenyl substituent in Compound 6m, which showed potent cytotoxicity . Fluoro vs. Amide Linkers: The propanamide chain in the target compound and Compound 13 () facilitates hydrogen bonding, a critical feature for target engagement in kinase inhibitors .

Anticancer Potential

Pyrazolo[1,5-a]pyrimidines (e.g., Compounds 6m and 6p) arrest cancer cells at the G2/M phase by modulating cyclin D1 and survivin . The target compound’s 2,4-dimethoxyphenyl group may similarly disrupt cell cycle regulators, though its pyrazine core could alter selectivity compared to pyrimidine-based analogs.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluoro)phenyl groups inhibit Mycobacterium tuberculosis (M. tb) growth by targeting ATP synthase . The target compound’s isopropylphenyl moiety may enhance penetration through mycobacterial membranes, but its efficacy remains speculative without direct data.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold in binds EGFR’s ATP-binding site, preventing autophosphorylation .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The isopropyl and methoxy groups balance hydrophobicity and solubility, critical for bioavailability.
  • Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, necessitating further optimization .

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